1,3,5-trimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core substituted with methyl groups and a carboxamide group The compound also includes a pyridine ring substituted with a thiophene group
Preparation Methods
The synthesis of 1,3,5-trimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions: Introduction of the methyl groups at the 1, 3, and 5 positions of the pyrazole ring can be done using methylating agents such as methyl iodide in the presence of a base.
Formation of the carboxamide group: This involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form (e.g., acid chloride) in the presence of a coupling agent like EDCI or DCC.
Introduction of the pyridine and thiophene groups: This step may involve the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling to attach the pyridine and thiophene moieties to the pyrazole core.
Chemical Reactions Analysis
1,3,5-trimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Coupling reactions: The compound can participate in further cross-coupling reactions to introduce additional functional groups or to form more complex structures.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand for studying protein-ligand interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
1,3,5-trimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives, such as:
1,3,5-trimethylpyrazole: Lacks the carboxamide, pyridine, and thiophene groups, making it less complex and potentially less versatile.
N-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxamide: Lacks the methyl groups and thiophene substitution, which may affect its chemical reactivity and biological activity.
1,3,5-trimethyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-4-carboxamide:
The unique combination of functional groups in this compound makes it a compound of interest for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-16(12(2)21(3)20-11)17(22)19-10-13-6-7-18-14(9-13)15-5-4-8-23-15/h4-9H,10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSDTHLOENZNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.